3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-18-5-4-8-21(14-18)29(25,26)23-19-10-9-16-11-12-24(15-17(16)13-19)30(27,28)20-6-2-1-3-7-20/h1-10,13-14,23H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRSLBJZPZQXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens. The presence of electron-withdrawing groups (EWGs) such as trifluoromethyl or chloro on the phenyl ring enhances the antibacterial efficacy of these compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Electron-Withdrawing Groups : Compounds with EWGs on the sulfonamide moiety demonstrate increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial potency. For instance, introducing a trifluoromethyl group at the meta position has shown superior activity compared to ortho or para substitutions .
Drug Discovery and Development
The compound's unique chemical structure positions it as a candidate for further development in drug discovery.
Anticancer Potential
Research has indicated that similar sulfonamide derivatives can be modified to enhance their anticancer properties. For example, compounds with specific functional groups have been shown to inhibit cancer cell proliferation effectively . The application of computational methods such as quantitative structure-activity relationship (QSAR) modeling aids in predicting the efficacy of novel derivatives based on existing compounds.
Synthesis and Modification
The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can be achieved through various synthetic routes involving palladium-catalyzed reactions and other methodologies that facilitate the introduction of functional groups critical for enhancing biological activity .
Case Studies and Research Findings
Several studies have documented the effectiveness of sulfonamide derivatives in treating bacterial infections:
- A study demonstrated that a series of sulfonamide analogues exhibited potent activity against multidrug-resistant strains of S. aureus, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
- Another investigation highlighted the role of lipophilicity and substituent nature in enhancing antimicrobial efficacy, emphasizing the need for careful structural modifications during drug design .
Data Table: Summary of Antimicrobial Activity
| Compound | Pathogen | MIC (μg/mL) | Comments |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.39 | High activity with trifluoromethyl group |
| Compound B | Escherichia coli | 10 | Moderate activity |
| Compound C | Bacillus subtilis | 10 | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Structural Features
The following table highlights structural differences between the target compound and three analogous benzenesulfonamide derivatives from the Pharos Project report on perfluorinated compounds (PFCs) :
| Compound | CAS Number | Sulfonamide Nitrogen Substituents | Fluorinated Substituents | Core Structure |
|---|---|---|---|---|
| 3-Fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (Target) | N/A | 1,2,3,4-Tetrahydroisoquinolin-7-yl group | Single fluorine at position 3 on benzene | Tetrahydroisoquinoline + benzene |
| 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- | [52026-59-2] | 3-(Triethoxysilyl)propyl | Perfluorinated chain (pentafluoro, pentafluoroethyl, tris(trifluoromethyl)) at position 4 | Benzene |
| N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- | [93819-97-7] | Bis(2-hydroxyethyl) | Same as above | Benzene |
| N-Methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- | [69013-34-9] | Methyl and 2-(phosphonooxy)ethyl | Same as above | Benzene |
Key Observations :
Physicochemical Properties
- Lipophilicity: The target compound’s tetrahydroisoquinoline and phenylsulfonyl groups likely increase lipophilicity compared to the hydroxyethyl or phosphonooxy-substituted analogs, which have polar functional groups enhancing water solubility .
- Electron Effects : The single fluorine substituent in the target compound exerts a milder electron-withdrawing effect compared to the highly fluorinated chains in the PFC analogs.
Toxicity and Environmental Impact
Regulatory Status
Biological Activity
3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline core substituted with a fluorine atom and phenylsulfonyl groups. Its molecular formula is C19H20F N2O4S2, indicating the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that compounds similar to 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide often interact with various biological targets:
- Enzyme Inhibition : Many sulfonamide derivatives exhibit inhibitory activity against specific enzymes. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Receptor Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may modulate neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.
Anticancer Activity
Recent studies have demonstrated that similar sulfonamide derivatives possess significant anticancer properties. For example:
- A series of tetrahydroisoquinoline derivatives showed promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties:
- In vitro studies indicated that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low microgram range.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects:
- Compounds similar to 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Neuroprotective Study :
Data Summary Table
Q & A
Basic: How can reaction conditions be optimized for synthesizing 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?
Answer:
Optimization involves systematic variation of temperature, solvent, and catalysts. For sulfonamide coupling, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while triethylamine or DMAP (4-dimethylaminopyridine) may act as bases to facilitate sulfonylation . Temperature control (e.g., 0–25°C for sensitive intermediates) minimizes side reactions like hydrolysis. Multi-step one-pot syntheses can enhance efficiency by reducing purification steps . Reaction progress should be monitored via TLC or HPLC to identify optimal quenching times .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C3, phenylsulfonyl at C2 of tetrahydroisoquinoline) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~465–470 g/mol for CHFNOS) .
- IR Spectroscopy : Identify sulfonamide (-SONH-) stretches (~1350–1150 cm) and aromatic C-F (~1250 cm) .
Computational tools like DFT (Density Functional Theory) can model electronic effects of substituents on reactivity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Systematic Substituent Variation : Replace the 3-fluoro or phenylsulfonyl groups with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to assess impact on bioactivity .
Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase for sulfonamides) using IC determination .
Computational Docking : Use AutoDock Vina to predict binding affinities to hypothetical targets (e.g., kinases or GPCRs) .
Data Correlation : Compare logP (lipophilicity) with cellular permeability (via Caco-2 assays) to optimize pharmacokinetics .
Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Discrepancies often arise from:
- Metabolic Instability : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .
- Solubility Limitations : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Revise the scaffold based on findings, such as fluorination to block metabolic sites .
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers .
- Salt Formation : Convert the sulfonamide to a sodium salt via base treatment (e.g., NaOH) .
- Cyclodextrin Complexation : Enhance aqueous solubility by forming inclusion complexes with β-cyclodextrin .
- Particle Size Reduction : Nano-milling or sonication to create stable suspensions .
Advanced: How to evaluate the impact of stereochemistry on activity?
Answer:
Chiral Synthesis : Use enantioselective catalysts (e.g., BINOL-derived ligands) to isolate R/S isomers .
HPLC Chiral Separation : Employ columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) .
Biological Testing : Compare IC values of enantiomers against racemic mixtures in target assays .
Molecular Dynamics (MD) : Simulate enantiomer binding to receptors to rationalize activity differences .
Advanced: How to address discrepancies in reported synthetic yields for analogs?
Answer:
- Reaction Scale : Small-scale (<1 mmol) reactions may overestimate yields due to purification losses. Validate with ≥5 mmol batches .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-sulfonylation) and adjust stoichiometry .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to improve coupling efficiency .
- Alternative Routes : Compare stepwise vs. one-pot syntheses; the latter may reduce intermediate isolation steps .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition : Carbonic anhydrase IX/XII (fluorometric assays) due to sulfonamide affinity .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .
- Kinase Profiling : Use commercial kinase panels (e.g., Eurofins) to identify off-target effects .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- FRET-Based Reporters : Design constructs with fluorescent tags on suspected targets (e.g., kinases) .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) for purified targets .
Advanced: How to mitigate off-target toxicity in lead optimization?
Answer:
- Selectivity Profiling : Screen against related targets (e.g., sulfonamide-binding enzymes like CA isoforms) .
- Metabolomics : Identify toxic metabolites (e.g., reactive quinones) via UPLC-QTOF-MS .
- hERG Assay : Assess cardiac risk using patch-clamp or FLIPR platforms .
- Structural Simplification : Remove non-critical substituents (e.g., phenylsulfonyl) to reduce metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
